2,3-Bis(chloromethyl)pyrazine
Overview
Description
“2,3-Bis(chloromethyl)pyrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It can be synthesized by chemical methods or by certain microorganisms . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves a scalable process that is safe, economical, and environmentally acceptable . The reaction employs thionyl chloride and 1% v/v DMF in toluene . The reaction safety is a critical parameter in the development of a scalable synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with chloromethyl groups attached at the 2 and 3 positions . Pyrazine is a nitrogen-containing six-membered heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include its formation from the reaction of 1,2-diketones in the presence of ammonia to form diamines or aminoketones . The reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides has also been reported .
Scientific Research Applications
Synthesis and Chemical Properties
2,3-Bis(chloromethyl)pyrazine is instrumental in the synthesis of complex molecules and polymers due to its reactivity and the ability to undergo various chemical transformations. For example, it is used in the synthesis of pyrazine acetals, showcasing unexpected product formations under basic conditions, which opens pathways to novel chemical entities (Eda et al., 2008). Additionally, its application in producing coordination polymers with silver(I) highlights its role in forming structurally diverse and potentially functional materials (Caradoc-Davies et al., 2001).
Electrochemical Applications
This compound derivatives are utilized in the study of electrochemical and spectroelectrochemical properties, providing insights into redox behaviors of uncoordinated and coordinated ligands. Such research is crucial for developing advanced materials for electronics and catalysis (Marcaccio et al., 2002).
Catalysis and Material Science
The chemical serves as a building block for catalytically active complexes and materials. For instance, its conversion into bis(pyrazol-1-yl)pyrazine and subsequent use in Ru(arene) complexes demonstrates its utility in catalysis, particularly in hydrogen transfer reactions (Soriano et al., 2009). Furthermore, its role in forming supramolecular synthons for binding transition metal ions and fullerenes extends its application to materials science, indicating potential in constructing novel molecular architectures (Eda et al., 2009).
Improvement in Synthesis Techniques
Advancements in the synthesis of bis(chloromethyl)arene monomers, including those derived from this compound, highlight the ongoing development in chemical synthesis techniques. These advancements facilitate the creation of monomers with improved yields, contributing to the broader availability of complex molecules for research and development (Almassio et al., 2005).
Theoretical and Computational Chemistry
The compound's derivatives are subjects of theoretical and computational studies to understand their electrochemical behaviors and potential applications in creating polypyridyl redox-active dendrimers. Such studies offer deep insights into the molecular structures and properties critical for designing new materials and molecules (Marcaccio et al., 2007).
Future Directions
Properties
IUPAC Name |
2,3-bis(chloromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYJOYXMZNZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529404 | |
Record name | 2,3-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-75-5 | |
Record name | 2,3-Bis(chloromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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